

Unlocking the Potential of Fosmetpantotenate: A Preclinical and Discovery Whitepaper

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Compound of Interest

Compound Name: Fosmetpantotenate

Cat. No.: B607538

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This technical guide provides an in-depth overview of the preclinical research and discovery of **fosmetpantotenate** (formerly RE-024), a novel phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of this therapeutic agent.

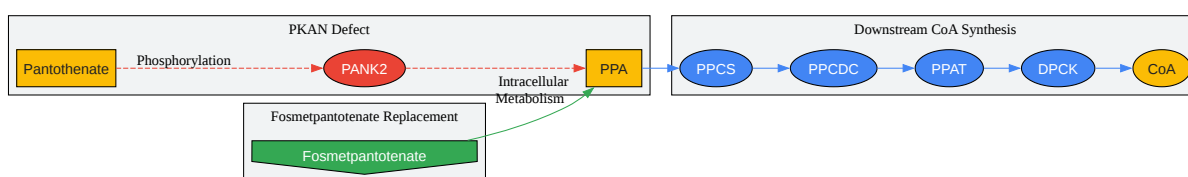
Introduction: Addressing an Unmet Need in PKAN

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene.^{[1][2]} This gene encodes pantothenate kinase 2, a critical mitochondrial enzyme responsible for the phosphorylation of pantothenate (vitamin B5) to phosphopantothenate (PPA).^{[1][2]} This is the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), a vital molecule for numerous cellular processes, including energy metabolism and lipid synthesis.^[1] The deficiency in PANK2 activity leads to reduced levels of CoA in the brain, contributing to the severe neurological symptoms characteristic of PKAN, such as dystonia, parkinsonism, and cognitive impairment.

Fosmetpantotenate was designed as a prodrug to deliver PPA directly into cells, thereby bypassing the dysfunctional PANK2 enzyme and restoring CoA levels. Its chemical structure is designed to mask the charged phosphate group of PPA, enhancing its membrane permeability and facilitating its entry into the central nervous system.

Mechanism of Action

Fosmetpantotenate is a phosphopantothenic acid prodrug. Once inside the cell, it is metabolized to release PPA. This PPA can then be utilized by the downstream enzymes of the CoA biosynthetic pathway to replenish the cellular pool of CoA. The proposed mechanism aims to compensate for the genetic defect in PKAN and mitigate its pathological consequences.



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Caption: Proposed mechanism of action of **Fosmetpantotenate** in bypassing the PANK2 defect.

Preclinical Efficacy

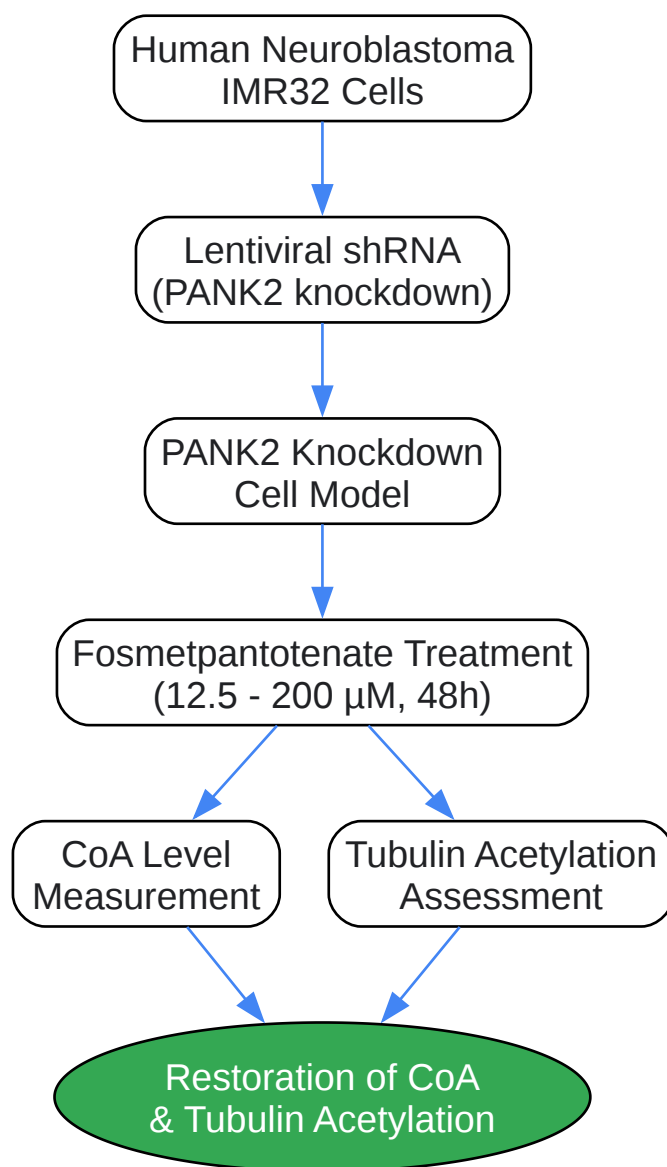
In Vitro Studies in a PKAN Cell Model

The preclinical efficacy of **fosmetpantotenate** was initially evaluated in a human neuroblastoma cell line (IMR32) with stable knockdown of PANK2 using lentiviral-delivered short-hairpin RNA (shRNA). This cellular model exhibited key features of PKAN, including a significant reduction in PANK2 protein levels (approximately 70%) and a four-fold decrease in both free and total CoA levels compared to control cells.

- Cell Line: Human neuroblastoma IMR32 cells with stable PANK2 shRNA knockdown.
- Treatment: Cells were treated with varying concentrations of **fosmetpantotenate** (ranging from 12.5 μ M to 200 μ M) for 48 hours. The culture medium containing fresh compound was

replaced after 24 hours.

- Endpoint: Intracellular free and total CoA levels were measured.
- Key Finding: Treatment with **fosmetpantotenate** resulted in a dose-dependent increase in CoA levels. Acute doses of 25 to 200 μ M increased free CoA levels by 2- to 4-fold. A low dose of the compound administered over 5 days led to an approximate 2.5-fold increase in total CoA. These findings demonstrated that **fosmetpantotenate** can effectively restore CoA levels in a PANK2-deficient neuronal cell model.
- Rationale: Tubulin acetylation is a CoA-dependent process, and its reduction is a downstream consequence of CoA deficiency.
- Methodology: PANK2 knockdown IMR32 cells were treated with **fosmetpantotenate**. Levels of acetylated tubulin were assessed, likely via Western blot analysis.
- Key Finding: **Fosmetpantotenate** treatment rescued the defects in tubulin acetylation in the PANK2 knockdown cells, further supporting its ability to restore a key CoA-dependent cellular function.



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- 2. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
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